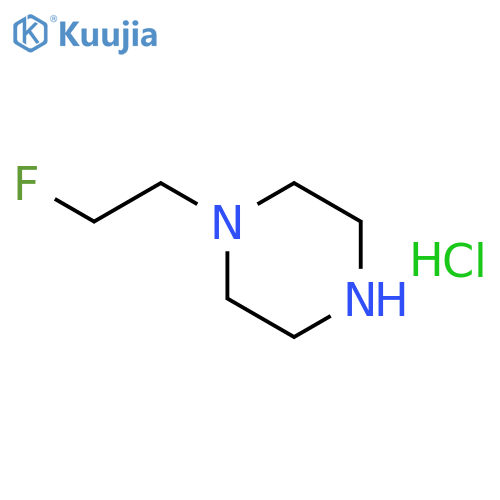Cas no 184042-60-2 (1-(2-Fluoroethyl)piperazine hydrochloride)

184042-60-2 structure
商品名:1-(2-Fluoroethyl)piperazine hydrochloride
CAS番号:184042-60-2
MF:C6H14ClFN2
メガワット:168.640163898468
MDL:MFCD23701442
CID:1005864
PubChem ID:22281452
1-(2-Fluoroethyl)piperazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(2-Fluoroethyl)piperazine hydrochloride
- 1-(2-Fluoro-ethyl)-piperazine hydrochloride salt
- AK-95540
- KB-213036
- QC-3626
- 1-(2-Fluoroethyl)
- 1-(2-fluoroethyl)piperazine,hydrochloride
- LFRPLLDKPVAJTL-UHFFFAOYSA-N
- 1-(2-Fluoroethyl)piperazine HCl
- SB13569
- AX8228789
- AB0060802
- 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/1)
- AKOS016008115
- 1-(2-Fluoroethyl)piperazinehydrochloride
- SY108483
- 1-(2-fluoroethyl)piperazine;hydrochloride
- SCHEMBL2488007
- CS-W021204
- C6H14ClFN2
- C73542
- AMY23125
- 184042-60-2
- DTXSID50624295
- DS-18041
- MFCD23701442
-
- MDL: MFCD23701442
- インチ: 1S/C6H13FN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H
- InChIKey: LFRPLLDKPVAJTL-UHFFFAOYSA-N
- ほほえんだ: Cl[H].FC([H])([H])C([H])([H])N1C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 168.08300
- どういたいしつりょう: 168.0829543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 71.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- PSA: 15.27000
- LogP: 0.92980
- じょうきあつ: No data available
1-(2-Fluoroethyl)piperazine hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Inert atmosphere,2-8°C
1-(2-Fluoroethyl)piperazine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D382137-25g |
1-(2-fluoroethyl)piperazine |
184042-60-2 | 95% | 25g |
$985 | 2024-05-24 | |
| Chemenu | CM169459-1g |
1-(2-Fluoroethyl)piperazine hydrochloride |
184042-60-2 | 95% | 1g |
$688 | 2021-08-05 | |
| Chemenu | CM169459-5g |
1-(2-Fluoroethyl)piperazine hydrochloride |
184042-60-2 | 95% | 5g |
$485 | 2023-02-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBARE016-1-250MG |
1-(2-fluoroethyl)piperazine hydrochloride |
184042-60-2 | 95% | 250MG |
¥ 184.00 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067722-1g |
1-(2-Fluoroethyl)piperazine hydrochloride |
184042-60-2 | 95% | 1g |
¥840 | 2023-04-15 | |
| abcr | AB439741-250mg |
1-(2-Fluoroethyl)piperazine hydrochloride, 95%; . |
184042-60-2 | 95% | 250mg |
€90.80 | 2025-02-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F191719-10mg |
1-(2-Fluoroethyl)piperazine hydrochloride |
184042-60-2 | 95% | 10mg |
¥123.90 | 2023-09-02 | |
| A2B Chem LLC | AF01056-5g |
1-(2-Fluoroethyl)piperazine hydrochloride |
184042-60-2 | 97% | 5g |
$254.00 | 2024-01-02 | |
| Ambeed | A206900-5g |
1-(2-Fluoroethyl)piperazine hydrochloride |
184042-60-2 | 98% | 5g |
$217.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBARE016-1-1.0g |
1-(2-fluoroethyl)piperazine hydrochloride |
184042-60-2 | 95% | 1.0g |
¥557.0000 | 2024-07-23 |
1-(2-Fluoroethyl)piperazine hydrochloride 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
184042-60-2 (1-(2-Fluoroethyl)piperazine hydrochloride) 関連製品
- 541505-04-8(1-(2-Fluoroethyl)piperazine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:184042-60-2)1-(2-Fluoroethyl)piperazine hydrochloride

清らかである:99%
はかる:5g
価格 ($):195.0